

An In-depth Technical Guide to the Chemical Structure and Properties of Quipazine

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Compound of Interest

Compound Name: Quipazine

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Abstract

Quipazine, a substituted piperazine and quinoline, is a nonselective serotonin (5-HT) receptor agonist that has been a subject of scientific research for its diverse pharmacological activities. [1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **quipazine**. Detailed experimental protocols for key assays are outlined, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Structure and Identification

Quipazine, with the IUPAC name 2-(piperazin-1-yl)quinoline, is a member of the arylpiperazine family. [1][2] Its structure features a quinoline ring system linked to a piperazine moiety at the 2-position. [1] This unique arrangement confers its characteristic serotonergic activity.

Identifier	Value
IUPAC Name	2-(piperazin-1-yl)quinoline[1]
CAS Number	4774-24-7[3]
Molecular Formula	C ₁₃ H ₁₅ N ₃ [1]
Molecular Weight	213.28 g/mol [1][4]
Canonical SMILES	C1CN(CCN1)C2=NC3=CC=CC=C3C=C2[1]
InChI	InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2[1]
InChIKey	XRXD AJYKGWNHTQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **quipazine** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Melting Point	81-83 °C[3]
XLogP3	1.5[1]
Topological Polar Surface Area	28.16 Å²[5]
Hydrogen Bond Donors	1[5]
Hydrogen Bond Acceptors	3[5]
Rotatable Bonds	1[5]

Pharmacological Properties

Quipazine is characterized as a non-selective serotonin receptor agonist, with notable activity at various 5-HT receptor subtypes.[1] Its pharmacological effects are complex, stemming from its interactions with multiple targets.

Receptor Binding Affinities (K_i)

The following table summarizes the binding affinities of **quipazine** for various human serotonin receptors. Lower K_i values indicate higher binding affinity.

Receptor	K _i (nM)
5-HT _{1a}	Data not available
5-HT _{1e}	Data not available
5-HT _{2a}	5.8
5-HT _{2C}	1.3
5-HT ₃	Data not available
5-HT ₆	8.9
5-HT ₇	28

Data sourced from publicly available databases and may vary between studies.

Functional Activity (EC₅₀/IC₅₀)

Quipazine exhibits agonist activity at several 5-HT receptors, initiating downstream signaling cascades.

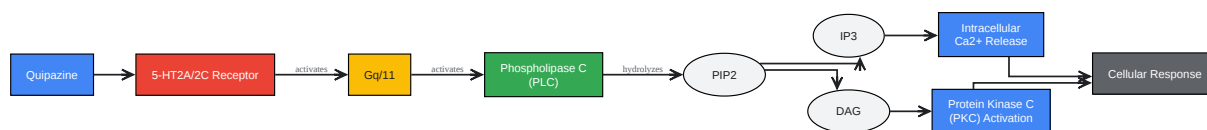
Receptor	Functional Assay	Potency (EC ₅₀ /IC ₅₀ in nM)
5-HT _{2a}	Calcium Mobilization	2.9
5-HT _{2C}	IP ₁ Accumulation	1.1

Data sourced from publicly available databases and may vary between studies.

Signaling Pathways

The interaction of **quipazine** with 5-HT_{2a} and 5-HT_{2C} receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol.

(DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.



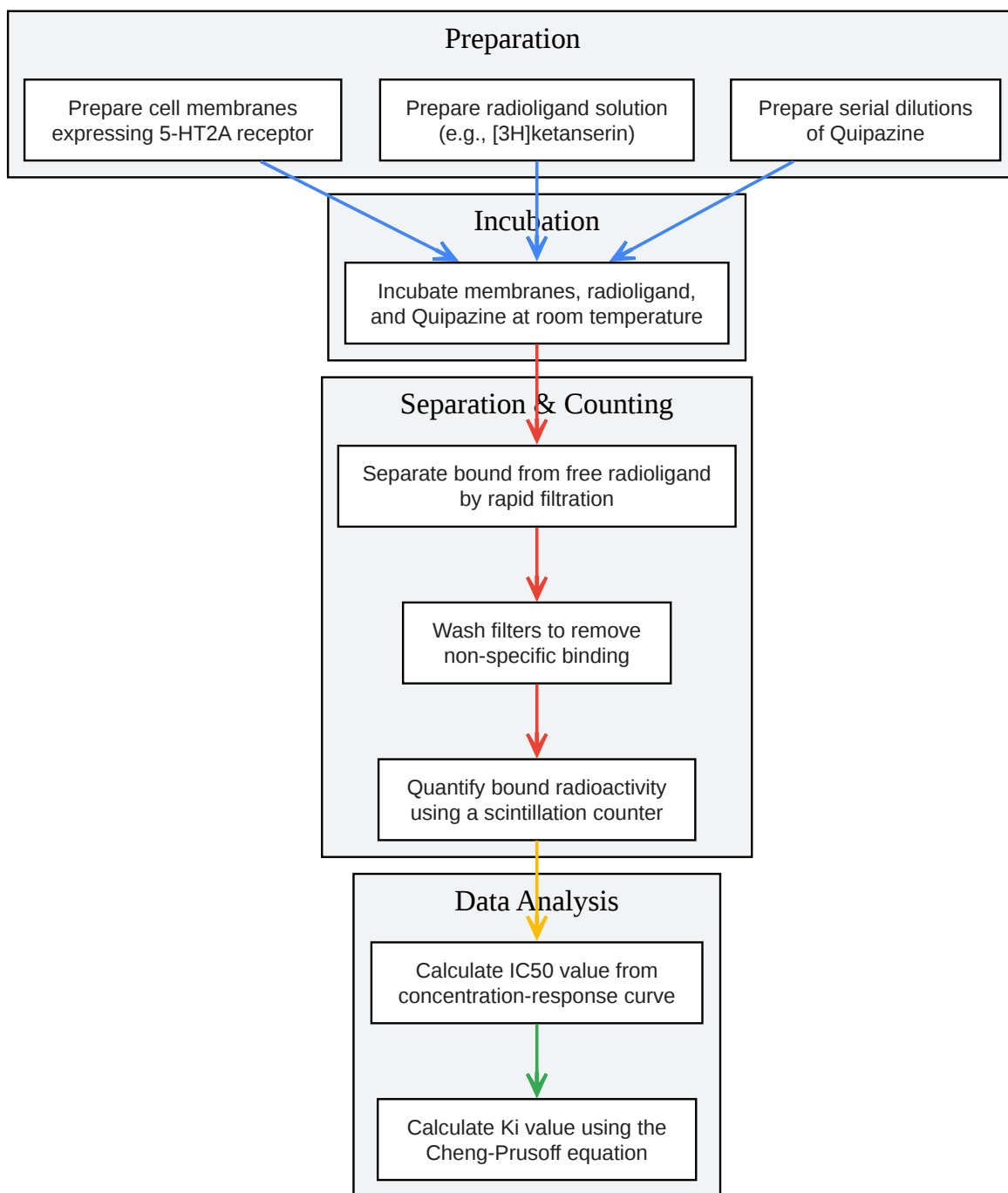
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Caption: **Quipazine**-induced 5-HT_{2A/2C} receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (K_i) of **quipazine** for a target receptor, for example, the 5-HT_{2a} receptor.



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Caption: Workflow for a radioligand binding assay.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the human 5-HT_{2a} receptor are prepared from cultured cells.
- **Reaction Mixture:** In a 96-well plate, add the following in order: assay buffer, a serial dilution of **quipazine** or vehicle, the radioligand (e.g., [³H]ketanserin), and the cell membrane preparation.
- **Incubation:** The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- **Filtration:** The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- **Washing:** The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.
- **Scintillation Counting:** The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of **quipazine** that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a method to measure the functional agonist activity of **quipazine** at Gq-coupled receptors like 5-HT_{2a} by detecting changes in intracellular calcium levels.

Methodology:

- **Cell Culture and Dye Loading:** Cells stably expressing the 5-HT_{2a} receptor are plated in a 96-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- **Compound Addition:** A serial dilution of **quipazine** is added to the wells.
- **Fluorescence Measurement:** The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument records the fluorescence intensity over time, before and after the addition of the compound.
- **Data Analysis:** The increase in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured. The EC₅₀ value (the concentration of **quipazine** that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

Quipazine serves as a valuable pharmacological tool for investigating the serotonin system. Its distinct chemical structure and broad-spectrum activity at 5-HT receptors have contributed to a better understanding of serotonergic neurotransmission. This guide provides a foundational understanding of its chemical and pharmacological properties, supported by detailed methodologies and visual representations of its mechanism of action, to aid researchers in their exploration of this multifaceted compound.

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